AT9283, also known as AT-9283 or AT9283, is a small synthetic molecule classified as a multi-targeted kinase inhibitor. [ [] ] This classification arises from its ability to inhibit several important protein kinases involved in cell signaling and cycle regulation. AT9283's primary targets include Aurora kinases A and B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase. [ [] ] Its activity against these targets makes it a subject of interest in cancer research, particularly for hematological malignancies and solid tumors. [ [] ]
The synthesis of AT9283 is achieved through a structure-based optimization process starting from a ligand-efficient pyrazole-benzimidazole fragment. [ [] ] X-ray crystallography using a novel soakable form of Aurora A kinase guided the optimization process to achieve potent dual Aurora A/Aurora B inhibition. [ [] ] Further optimization focused on improving cellular activity and desirable physicochemical properties, culminating in the development of AT9283 (compound 16 in the cited study). [ [] ]
AT9283 exerts its biological effects primarily through the inhibition of key protein kinases, most notably Aurora kinases A and B, JAK2, JAK3, and Abl kinase. [ [], [] ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: